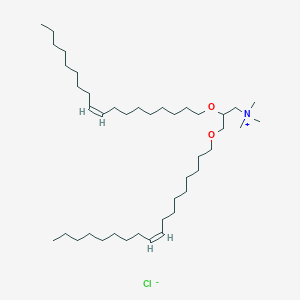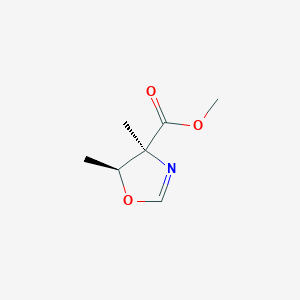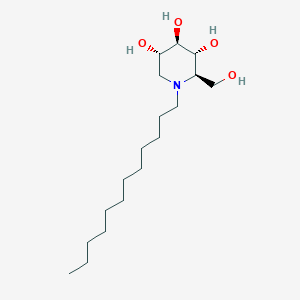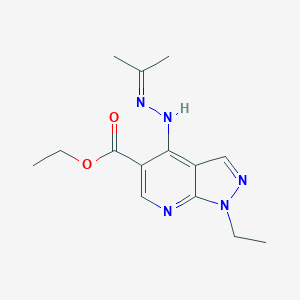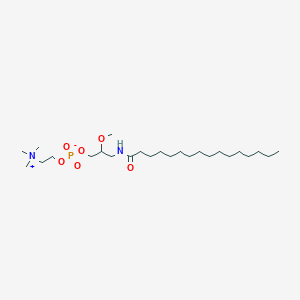
rac-3-Hexadecanamido-2-methoxypropyl phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-3-Hexadecanamido-2-metoxipropan-1-ol Fosfocolina Monohidrato: es un compuesto fosfolípido conocido por su acción inhibitoria contra la proteína quinasa C. Este compuesto ha mostrado potencial en la inhibición del crecimiento de células neoplásicas in vitro, lo que lo convierte en un valioso objeto de estudio en la investigación del cáncer .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de rac-3-Hexadecanamido-2-metoxipropan-1-ol Fosfocolina Monohidrato implica la reacción de hexadecanamida con 2-metoxipropan-1-ol en presencia de fosfocolina. Las condiciones de reacción generalmente incluyen temperatura y pH controlados para garantizar la formación del producto deseado .
Métodos de Producción Industrial
La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y equipos avanzados para mantener la calidad y la consistencia del producto. La reacción se lleva a cabo en reactores grandes con control preciso sobre la temperatura, la presión y el pH .
Análisis De Reacciones Químicas
Tipos de Reacciones
rac-3-Hexadecanamido-2-metoxipropan-1-ol Fosfocolina Monohidrato experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en aminas y alcoholes más simples.
Sustitución: Puede experimentar reacciones de sustitución en las que los grupos funcionales son reemplazados por otros grupos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.
Sustitución: Las condiciones varían según el sustituyente, pero a menudo implican catalizadores y solventes específicos.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados del compuesto original, como diferentes análogos de fosfocolina y amidas y alcoholes más simples .
Aplicaciones Científicas De Investigación
rac-3-Hexadecanamido-2-metoxipropan-1-ol Fosfocolina Monohidrato tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en la síntesis de otros compuestos fosfolípidos.
Biología: Se estudia su papel en la estructura y función de la membrana celular.
Medicina: Se investiga su potencial en el tratamiento del cáncer debido a su acción inhibitoria sobre la proteína quinasa C.
Industria: Se utiliza en la producción de lípidos especializados para investigación y desarrollo
Mecanismo De Acción
El compuesto ejerce sus efectos principalmente inhibiendo la proteína quinasa C, una enzima involucrada en varios procesos celulares, incluido el crecimiento y la diferenciación celular. Al inhibir esta enzima, el compuesto puede prevenir la proliferación de células neoplásicas. Los objetivos moleculares incluyen sitios de unión específicos en la enzima, lo que lleva a su inactivación .
Comparación Con Compuestos Similares
Compuestos Similares
1-Octadecil-2-metoxil-rac-glicero-3-fosfocolina: Otro análogo de fosfolípido con efectos inhibitorios similares sobre la proteína quinasa C.
1-Alquil-2-acetil-sn-glicero-3-fosfocolina: Conocido por su papel en la activación plaquetaria y propiedades inhibitorias similares.
Unicidad
rac-3-Hexadecanamido-2-metoxipropan-1-ol Fosfocolina Monohidrato es único debido a su grupo amido específico, que mejora su acción inhibitoria sobre la proteína quinasa C en comparación con otros análogos. Esta diferencia estructural lo convierte en un inhibidor más potente y un compuesto valioso para la investigación .
Propiedades
IUPAC Name |
[3-(hexadecanoylamino)-2-methoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H53N2O6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)26-22-24(31-5)23-33-34(29,30)32-21-20-27(2,3)4/h24H,6-23H2,1-5H3,(H-,26,28,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZQVYDFXUECNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(COP(=O)([O-])OCC[N+](C)(C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H53N2O6P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10920962 |
Source


|
| Record name | 3-[(1-Hydroxyhexadecylidene)amino]-2-methoxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10920962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112989-00-1 |
Source


|
| Record name | NSC 624871 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112989001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(1-Hydroxyhexadecylidene)amino]-2-methoxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10920962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

